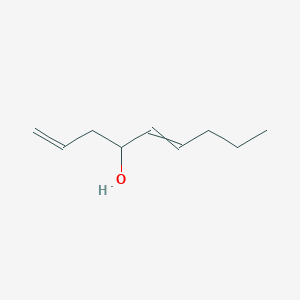![molecular formula C14H8N4O B14505631 4-Oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile CAS No. 63791-19-5](/img/structure/B14505631.png)
4-Oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxobicyclo[422]deca-2,9-diene-7,7,8,8-tetracarbonitrile is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The nitrile groups are introduced through subsequent reactions, such as nucleophilic substitution or addition reactions involving cyanide sources.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Amides, esters, or other substituted derivatives.
Aplicaciones Científicas De Investigación
4-Oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile involves its interaction with various molecular targets. The nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The oxo group can participate in redox reactions, altering the compound’s electronic properties and facilitating its role in catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxybicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile
- 9-Methoxybicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile
Uniqueness
4-Oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile is unique due to its oxo functional group, which imparts distinct reactivity compared to its methoxy-substituted analogs. This difference in functional groups can lead to variations in chemical behavior, making it a valuable compound for specific applications where the oxo group plays a critical role.
Propiedades
Número CAS |
63791-19-5 |
|---|---|
Fórmula molecular |
C14H8N4O |
Peso molecular |
248.24 g/mol |
Nombre IUPAC |
4-oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile |
InChI |
InChI=1S/C14H8N4O/c15-6-13(7-16)10-1-2-11(5-12(19)4-3-10)14(13,8-17)9-18/h1-4,10-11H,5H2 |
Clave InChI |
BYWYQECVTOWEJE-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC(C=CC1=O)C(C2(C#N)C#N)(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


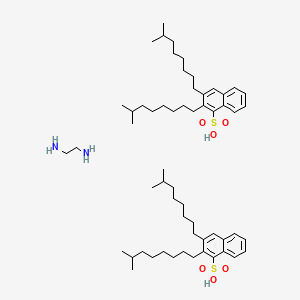
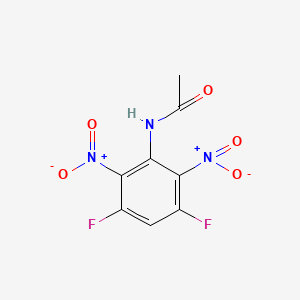
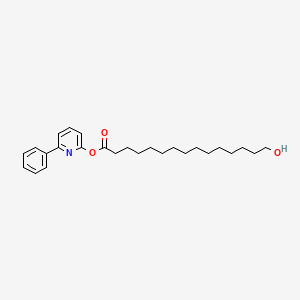
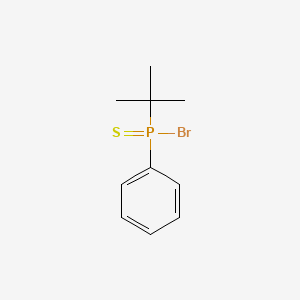
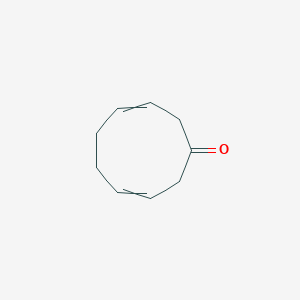
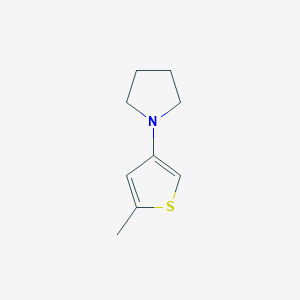
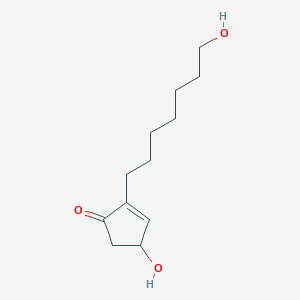
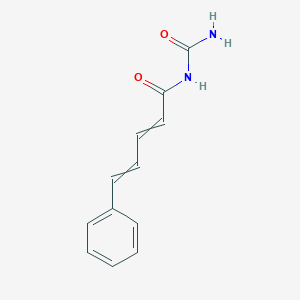

stannane](/img/structure/B14505607.png)
![Oxepino[2,3-b]quinoxaline, 9-methoxy-](/img/structure/B14505617.png)
![Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane](/img/structure/B14505623.png)
